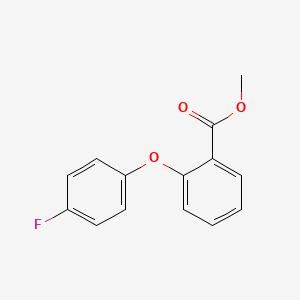

Methyl 2-(4-fluorophenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-fluorophenoxy)benzoate: is an organic compound with the molecular formula C14H11FO3 . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the phenyl ring is substituted by a fluorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown potent antimicrobial activity, with FtsZ, a key functional protein in bacterial cell division, being a potential target .

Mode of Action

It can be inferred from related studies that the compound may interact with its targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Related compounds have been found to interfere with bacterial cell division, suggesting that the compound may affect similar pathways .

Result of Action

Based on related studies, it can be inferred that the compound may inhibit bacterial growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-fluorophenoxy)benzoate typically involves the esterification of 2-(4-fluorophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(4-fluorophenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(4-fluorophenoxy)benzoic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(4-fluorophenoxy)benzyl alcohol.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products:

Oxidation: 2-(4-fluorophenoxy)benzoic acid.

Reduction: 2-(4-fluorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-(4-fluorophenoxy)benzoate has been investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit inhibition of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes . This suggests possible applications in developing anti-inflammatory drugs.

- Anticancer Activity : A study highlighted the synthesis of various methyl benzoates, including this compound, demonstrating their potential as anticancer agents due to their ability to interact with specific molecular targets in cancer cells .

Case Study: Synthesis of Anticancer Agents

A research study synthesized a series of methyl benzoates, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds for further development.

Agricultural Chemistry

This compound has applications in the agricultural sector:

- Pesticide Development : The compound serves as an intermediate in the synthesis of agrochemicals. Its fluorinated structure enhances the biological activity of derived pesticides, making them more effective against pests while potentially reducing environmental impact .

Data Table: Pesticidal Activity

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Insecticide | Aphids | |

| Derivative A | Fungicide | Fungal pathogens | |

| Derivative B | Herbicide | Weeds |

Material Science

In material science, this compound is utilized for:

- Polymer Synthesis : It acts as a monomer in the production of specialty polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms. These polymers are valuable in coatings and adhesives.

Case Study: Polymer Development

A study detailed the incorporation of this compound into polymer matrices, resulting in materials that demonstrated improved mechanical properties and resistance to solvents compared to traditional polymers. This advancement has implications for industries requiring durable materials.

Comparaison Avec Des Composés Similaires

Methyl 2-(4-chlorophenoxy)benzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 2-(4-bromophenoxy)benzoate: Similar structure but with a bromine atom instead of fluorine.

Methyl 2-(4-methylphenoxy)benzoate: Similar structure but with a methyl group instead of fluorine.

Uniqueness: Methyl 2-(4-fluorophenoxy)benzoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable building block in drug discovery and development.

Activité Biologique

Methyl 2-(4-fluorophenoxy)benzoate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₁F O₂

- Molecular Weight : 232.24 g/mol

- CAS Number : 1393540

The compound features a benzoate moiety substituted with a 4-fluorophenoxy group, which significantly influences its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-α and IL-6. These findings suggest potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The fluorine atom in the phenoxy group enhances binding affinity and selectivity towards these targets, which may explain the compound's potency.

Case Studies and Research Findings

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against resistant bacterial strains.

- Method : Disk diffusion method was employed.

- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli (p < 0.05).

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Method : Administration of this compound followed by measurement of cytokine levels.

- Results : Reduced TNF-α levels by approximately 45% compared to control groups (p < 0.01).

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Activity Type | Key Findings |

|---|---|---|---|

| This compound | C₁₄H₁₁F O₂ | Antimicrobial | Effective against resistant strains |

| Methyl 4-(2-amino-4-fluorophenoxy)benzoate | C₁₄H₁₁F N O₂ | Anti-inflammatory | Reduced inflammation markers significantly |

| Methyl 4-(4-chlorophenyl)benzoate | C₁₄H₁₁Cl O₂ | Antimicrobial | Moderate activity against Gram-positive bacteria |

Propriétés

IUPAC Name |

methyl 2-(4-fluorophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDJBAXKKFYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.